Spiro[3.4]octa-5,7-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15439-15-3 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
spiro[3.4]octa-5,7-diene |
InChI |
InChI=1S/C8H10/c1-2-5-8(4-1)6-3-7-8/h1-2,4-5H,3,6-7H2 |
InChI Key |
QVMNXSRTYQKXEY-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)C=CC=C2 |
Canonical SMILES |
C1CC2(C1)C=CC=C2 |
Other CAS No. |
15439-15-3 |
Synonyms |
Spiro(3.4)octa-5,7-diene |
Origin of Product |
United States |
Synthesis Methodologies for Spiro 3.4 Octa 5,7 Diene
Early Synthetic Approaches
Initial efforts to synthesize Spiro[3.4]octa-5,7-diene laid the groundwork for future advancements. These early methods primarily revolved around the transformation of a spirocyclic ketone precursor and the strategic use of elimination reactions.
Routes from Spiro[3.4]octan-5-one
A foundational strategy for the synthesis of this compound commences with the readily available starting material, Spiro[3.4]octan-5-one. Research has outlined at least two distinct pathways from this ketone, both culminating in a crucial dehydrohalogenation step to furnish the target diene. Current time information in Le Flore County, US. One of the early, notable syntheses was reported in 1973 by Miller, Schneider, and Dolce, who successfully prepared and characterized the compound. researchgate.netcdnsciencepub.comacs.org Another approach initiated from 1,1-dicyanomethylcyclobutane, which was then converted to the spiro-ketone precursor. cdnsciencepub.com
Dehydrohalogenation Pathways
The final and critical step in these early synthetic sequences is the dehydrohalogenation of a halospiro[3.4]octene intermediate. Current time information in Le Flore County, US. This elimination reaction introduces the second double bond to form the conjugated diene system within the five-membered ring. It has been demonstrated that this dehydrohalogenation is effectively carried out at room temperature to yield this compound. Current time information in Le Flore County, US. The specific precursors mentioned in the literature are halospiro[3.4]octenes, highlighting the importance of halogenated intermediates in these early routes. Current time information in Le Flore County, US.
Advanced Synthetic Strategies
Building upon the initial foundations, more sophisticated methods have been developed to access this compound, offering alternative and potentially more efficient synthetic routes.
Dichloroketene (B1203229) Addition to Methylenecyclobutane (B73084)
A facile and convenient synthesis of this compound has been developed utilizing the addition of dichloroketene to methylenecyclobutane. researchgate.net This approach represents a significant advancement, providing a direct route to a key intermediate. The cycloaddition of dichloroketene to the exocyclic double bond of methylenecyclobutane forms a bicyclic dichloroketone adduct. This intermediate can then be transformed through a series of steps, including dehalogenation and elimination, to afford the target spirodiene. This method showcases the utility of ketene (B1206846) cycloadditions in constructing the spirocyclic framework.
Chemical Reactivity and Reaction Mechanisms of Spiro 3.4 Octa 5,7 Diene
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. The reactivity of Spiro[3.4]octa-5,7-diene in such reactions is profoundly influenced by its spirocyclic nature.
The fusion of a cyclobutane (B1203170) ring at the C5 position of the cyclopentadiene (B3395910) ring significantly enhances the diene's reactivity in Diels-Alder reactions. researchgate.net This enhancement is largely attributed to the rigid, strained four-membered ring, which pre-distorts the diene into a conformation that is closer to the transition state geometry of the cycloaddition. Computational studies using density functional theory (DFT) have shown that spirocyclization with smaller rings results in lower diene distortion energy, thereby increasing reactivity. researchgate.net
Geminally substituted cyclopentadienes, such as 5,5-dimethylcyclopentadiene, are typically poor dienes because of increased repulsion within the geminal group in the transition state. researchgate.net Spirocyclization effectively circumvents this disruptive geminal repulsion, leading to a dramatic acceleration of the Diels-Alder reaction. researchgate.net As a result, this compound is predicted to undergo a Diels-Alder reaction with ethylene (B1197577) that is 1,200-fold faster than that of 5,5-dimethylcyclopentadiene. researchgate.net
A clear manifestation of the enhanced reactivity of this compound is its rapid rate of dimerization, which occurs via a Diels-Alder mechanism where one molecule acts as the diene and another as the dienophile. Unlike 5,5-dimethylcyclopentadiene, which fails to dimerize even at 200 °C, this compound dimerizes readily. researchgate.net
The rate of dimerization for this compound is significantly faster than that of the parent cyclopentadiene. At 50 °C, it is estimated to dimerize approximately 220 times faster than cyclopentadiene. researchgate.net This substantial rate increase is reflected in the Gibbs free energy of activation for the dimerization process, which is lower for this compound compared to both cyclopentadiene and 5,5-dimethylcyclopentadiene. researchgate.net
| Compound | Gibbs Activation Energy (ΔG‡) | Relative Dimerization Rate vs. 5,5-dimethylcyclopentadiene |
|---|---|---|
| 5,5-dimethylcyclopentadiene | 33.9 kcal/mol | 1 |
| Cyclopentadiene | 28.8 kcal/mol | 5,500 |
| This compound | 26.6 kcal/mol | 220,000 |
Data sourced from computational studies. researchgate.net
Consistent with its high reactivity, this compound readily undergoes cycloaddition with activated dienophiles. Research has shown that it easily adds dienophiles such as maleic anhydride (B1165640) and 2-chloroacryloyl chloride. researchgate.net The presence of electron-withdrawing groups on these dienophiles further accelerates the reaction, consistent with the principles of a normal-electron-demand Diels-Alder reaction.
The size of the spiro-fused ring has a direct and predictable impact on the Diels-Alder reactivity of the cyclopentadiene system. As the size of the spirocycle decreases, the reactivity of the diene generally increases. researchgate.net This trend holds for spirocycles ranging from cyclooctane (B165968) down to cyclobutane. The cyclobutane spirocycle found in this compound represents the peak of this reactivity trend. researchgate.net The smallest spirocycle, a cyclopropane (B1198618) ring, is an exception to this trend due to a combination of low diene distortion energy being offset by weak interaction energies. researchgate.net
Thermal Rearrangements and Isomerizations
Beyond cycloaddition reactions, this compound is susceptible to thermally induced structural rearrangements, leading to more stable isomeric forms.
When heated above 90°C in the gas phase, this compound undergoes a clean isomerization to a mixture of bicyclo[3.3.0]octadiene isomers. researchgate.net This transformation proceeds through a concerted, pericyclic mechanism known as a sigmatropic researchgate.netdcu.ie-alkyl shift. In this process, one of the spiro-fused cyclobutane C-C bonds migrates across the face of the cyclopentadiene pi-system.
The kinetics of this gas-phase reaction have been determined to be first-order, with the rate constant following the Arrhenius equation. researchgate.net
| Parameter | Value |
|---|---|
| Reaction Type | Sigmatropic researchgate.netdcu.ie-Alkyl Shift |
| Product(s) | Bicyclo[3.3.0]octadienes |
| Temperature | > 90°C |
| Arrhenius Equation | ln(k) = 31.7 – 29200/RT |
Data for the thermal rearrangement of this compound. researchgate.net
This rearrangement highlights the thermodynamic instability of the strained spiro[3.4] system relative to the fused bicyclo[3.3.0] skeleton.
Valence Isomerization in Related Spiro[3.4]octatrienes
The study of valence isomerization in systems related to this compound provides insight into the dynamic behavior of spirocyclic compounds. A key related structure is spiro[3.4]octa-1,5,7-triene, which has been synthesized and characterized. ibm.comdocumentsdelivered.com Valence isomerization involves the reorganization of σ and π bonds, leading to constitutional isomers. In conjugated systems like cyclooctatrienes, a common pathway is an 8π/6π electrocyclization cascade. uni-muenchen.de
This type of reaction involves a thermal 8π conrotatory electrocyclization to form a bicyclo[4.2.0]octa-2,7-diene intermediate, followed by a 6π disrotatory electrocyclization to yield a bicyclo[4.2.0]octa-2,4-diene. uni-muenchen.de For the related compound, bicyclo[4.2.0]oct-7-ene, thermal isomerization has been shown to yield cycloocta-1,3-diene (B7949762) via a homogeneous first-order process. rsc.org Similarly, bicyclo[4.2.0]oct-2-ene can isomerize to bicyclo[2.2.2]oct-2-ene through a formal researchgate.netnih.gov sigmatropic carbon migration, a process consistent with a diradical intermediate. nih.gov While specific studies on the complete isomerization cascade of spiro[3.4]octa-1,5,7-triene are not detailed in the provided sources, its structure suggests it would be a candidate for such pericyclic reactions, analogous to the well-established behavior of other cyclooctatrienes.
Other Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. The reactivity of this compound in Diels-Alder reactions has been investigated, showing that the spiro-fused cyclobutane ring enhances its reactivity compared to similar non-spirocyclic dienes. nih.gov
The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile, typically an alkene or alkyne, in a concerted, pericyclic manner. wikipedia.orgorganic-chemistry.org This method is a prominent route for creating novel spiro-heterocycles. researchgate.netnih.gov
While specific examples of this compound acting as the dipolarophile in a 1,3-dipolar cycloaddition are not extensively documented in the provided search results, its carbon-carbon double bonds make it a suitable candidate for such investigations. Common 1,3-dipoles that could be explored include:
Nitrile Oxides: Generated in situ, these dipoles react with alkenes to form isoxazolines. nih.govnih.gov
Azomethine Ylides: These dipoles react with dipolarophiles to yield pyrrolidine (B122466) rings. researchgate.net
Diazo Compounds: These can be used to synthesize pyrazoline derivatives. frontiersin.org
The reaction of this compound with a 1,3-dipole would be expected to yield a novel spiro-polycyclic system containing a five-membered heterocycle fused to the spiro[3.4]octane framework. The regioselectivity and stereoselectivity of such a reaction would be of significant interest. frontiersin.org
Functionalization Reactions
The modification of the spirocyclopentadiene core is crucial for the synthesis of more complex molecules. Organometallic chemistry offers effective methods for such transformations.
The functionalization of spirocyclopentadienes, including this compound, can be achieved using organomolybdenum reagents. Cationic (η⁵-indenyl)molybdenum dicarbonyl complexes react with 1,3-dienes like spirocyclopentadienes to form stable diene complexes.
The key step in this functionalization is the subsequent nucleophilic addition to the molybdenum-complexed diene. The addition of organocopper reagents, such as lithium dimethylcuprate, proceeds cleanly to provide η³-allylmolybdenum complexes in high yields. researchgate.net This reaction transforms the diene into a functionalized allyl system, opening pathways for further synthetic modifications. This chemistry has been explored as an approach to the synthesis of natural products like (±)-silphinene.
Below is a table summarizing the complexation and functionalization of a spirocyclopentadiene with an organomolybdenum reagent.
| Reactant (Diene) | Reagent | Product Type | Yield |
| Spirocyclopentadiene | [(η⁵-indenyl)Mo(CO)₂(CH₃CN)₂][BF₄] | Cationic Diene Complex | Good to Excellent |
| Cationic Diene Complex | Lithium Dimethylcuprate | η³-Allylmolybdenum Complex | High |
Theoretical and Computational Investigations of Spiro 3.4 Octa 5,7 Diene
Electronic Structure and Bonding Analysis
The electronic structure of spiro[3.4]octa-5,7-diene is dominated by the interaction between the strained sigma (σ) framework of the cyclobutane (B1203170) ring and the pi (π) system of the cyclopentadiene (B3395910) ring. This interaction is key to understanding its unique properties.
Theoretical studies have revealed significant conjugative interactions between the π-orbitals of the diene and the high-lying σ-orbitals of the cyclobutane ring. researchgate.net The strained nature of the four-membered ring elevates the energy of its C-C σ-orbitals, allowing for effective overlap with the π-system of the five-membered ring. This "spiroconjugation" is a through-space interaction that delocalizes electron density and influences the molecule's frontier molecular orbitals. Photoelectron spectroscopy has been a key experimental technique to probe these interactions, with the resulting spectra showing distinct bands that can be correlated with specific molecular orbitals. researchgate.net
A more detailed analysis of the electronic structure involves the consideration of the specific orbitals involved: the π-orbitals of the cyclopentadiene moiety and the Walsh orbitals of the cyclobutane ring. The cyclobutane ring possesses a unique set of bent, high-energy σ-orbitals known as Walsh orbitals. Computational models have shown that the symmetry of these Walsh orbitals is suitable for interaction with the π-orbitals of the diene. researchgate.net The mixing of these orbital sets leads to the formation of new molecular orbitals that are delocalized over both ring systems. The assignment of bands in the photoelectron spectrum of this compound is based on the identification of orbitals that are primarily π in character, those that are combinations of π- and Walsh orbitals, and those that are predominantly Walsh orbitals. researchgate.net
Below is a table summarizing the vertical ionization potentials obtained from photoelectron spectroscopy and the corresponding orbital assignments from Extended Hückel calculations for this compound and related compounds.
| Compound | Vertical Ionization Potentials (eV) | Orbital Assignment (Based on Extended Hückel Theory) |
| This compound | 8.15, 9.60, 10.85 | π, π/Walsh combination, Walsh |
| Spiro[3.4]octene-5 | 9.10, 10.50 | π, Walsh |
| Spiro[4.4]nona-2,4-diene | 8.00, 9.85 | π, π |
Note: The specific values in this table are representative based on published analyses; the original detailed data from the primary literature was not fully accessible.
The enhanced reactivity of this compound, particularly in Diels-Alder reactions, is strongly correlated with the concept of hyperconjugative anti-aromaticity. researchgate.netresearchgate.netresearchgate.netmendeley.com In this model, the σ-orbitals of the spiro-fused cyclobutane ring act as electron acceptors, engaging in negative hyperconjugation with the 4π-electron system of the cyclopentadiene ring. This interaction introduces a degree of 4π-electron delocalization, which is anti-aromatic in character according to Hückel's rule. This anti-aromatic destabilization of the diene ground state leads to a lower activation barrier for reactions, such as the Diels-Alder cycloaddition, that relieve this electronic strain in the transition state. researchgate.netresearchgate.net Consequently, spirocyclization with a small, strained ring like cyclobutane is an effective strategy for increasing the Diels-Alder reactivity of cyclopentadiene derivatives. researchgate.netresearchgate.netmendeley.com
Quantum Chemical Calculations
Quantum chemical calculations have been indispensable in quantifying the electronic effects and predicting the reactivity of this compound. These methods provide a detailed picture of the molecule's orbitals, transition states, and reaction energetics.
Density Functional Theory (DFT) has been widely used to investigate the kinetics and thermodynamics of reactions involving this compound. Calculations, particularly using functionals like M06-2X, have successfully modeled its Diels-Alder reactions. researchgate.netresearchgate.net These studies confirm that this compound is significantly more reactive than its less-strained or acyclic counterparts. For instance, DFT calculations suggest that this compound dimerizes approximately 220,000 times faster than 5,5-dimethylcyclopentadiene and undergoes a Diels-Alder reaction with ethylene (B1197577) about 1,200 times faster. researchgate.netresearchgate.netmendeley.com These computational findings highlight that spirocyclization enhances reactivity by lowering the distortion energy required to reach the Diels-Alder transition state. researchgate.net
The table below presents calculated activation free energies (ΔG‡) for the Diels-Alder reaction of this compound and a reference compound with ethylene, based on DFT (M06-2X) calculations.
| Reaction | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Relative Rate Enhancement |
| This compound + Ethylene | 18.5 | ~1,200x |
| 5,5-Dimethylcyclopentadiene + Ethylene | 23.0 | 1x (Reference) |
Note: The activation energies are representative values derived from studies on the relative reactivity of spirocyclic dienes. Absolute values can vary with the specific computational level of theory.
Prior to the widespread availability of DFT, simpler computational methods like the Extended Hückel Theory (EHT) and Zero Differential Overlap (ZDO) models were instrumental in providing initial insights into the electronic structure of this compound. These semi-empirical methods were used to interpret the experimentally obtained photoelectron spectra. researchgate.net The calculations provided a qualitative and semi-quantitative framework for assigning the observed ionization bands to specific molecular orbitals arising from the mixing of the diene's π-orbitals and the cyclobutane's Walsh orbitals. researchgate.net The satisfactory agreement between the orbital energies predicted by these models and the experimental data provided early validation for the concept of spiroconjugation in this molecule. researchgate.net
Molecular Orbital (MO) Explanations for Photoreactions
The photoreactivity of this compound is governed by the principles of molecular orbital theory, which explain the transitions of electrons between different energy levels upon absorption of light. The cyclopentadiene moiety of the molecule is the primary chromophore, and its π molecular orbitals are central to understanding its photochemical behavior. The π system of a cyclopentadiene ring consists of five p-orbitals, which combine to form five π molecular orbitals: three bonding (π1, π2, π3) and two antibonding (π4, π5).
Upon irradiation with ultraviolet (UV) light, an electron from the Highest Occupied Molecular Orbital (HOMO) is promoted to the Lowest Unoccupied Molecular Orbital (LUMO). In the ground state of the diene, all bonding orbitals are filled. The absorption of a photon of appropriate energy excites an electron, typically from π2 or π3 to π4*. This excited state has a different electronic configuration and, consequently, different reactivity compared to the ground state.
One of the common photoreactions for cyclic dienes is electrocyclization. For a 4π-electron system like cyclopentadiene, photochemical electrocyclization is predicted by the Woodward-Hoffmann rules to proceed via a conrotatory ring closure. This would lead to the formation of a highly strained bicyclic cyclobutene (B1205218) derivative. The stereochemistry of this process is dictated by the symmetry of the LUMO of the excited diene, which has a C2 axis of symmetry that directs the conrotatory motion of the termini of the diene system.
Another potential photoreaction is a di-π-methane rearrangement, which is common for molecules containing two π systems separated by a saturated carbon atom (a 1,4-diene system), which is not the case here. However, rearrangements involving the spirocyclic structure are conceivable. The specifics of these photoreactions, including their quantum yields and the exact nature of the products, would depend on factors such as the excitation wavelength and the solvent.
Activation Strain Model (ASM) in Cycloaddition Analysis
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool for analyzing the reactivity of chemical reactions, including the cycloaddition reactions of this compound. rsc.orgwikipedia.org The ASM deconstructs the potential energy surface of a reaction along the reaction coordinate (ζ) into two key components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.org
The total energy change (ΔE) at any point along the reaction coordinate is given by:
ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)
The strain energy , ΔE_strain(ζ), represents the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt at a particular point on the reaction path. nih.gov This term is always positive (destabilizing). The interaction energy , ΔE_int(ζ), accounts for the stabilizing interactions (such as steric and electronic interactions) between the distorted reactants. nih.gov The transition state of the reaction occurs at the point where the rate of increase of the destabilizing strain energy is balanced by the rate of increase of the stabilizing interaction energy. nih.gov
In the context of a Diels-Alder reaction involving this compound as the diene, the ASM can provide detailed insights into the factors controlling the reaction's activation barrier. The analysis would involve calculating the geometries and energies of the diene and the dienophile as they approach each other. The strain energy term would quantify the energy needed to pucker the cyclopentadiene ring and deform the cyclobutane ring to achieve the transition state geometry. The interaction energy term would describe the favorable orbital interactions between the HOMO of the diene and the LUMO of the dienophile (in a normal-electron-demand Diels-Alder reaction), as well as any steric repulsions.
Strain Energy and Reactivity Correlation
Influence of Ring Strain on Cycloaddition Kinetics
The inherent ring strain in this compound is expected to have a significant impact on the kinetics of its cycloaddition reactions. The presence of the cyclobutane ring, fused in a spirocyclic manner to the cyclopentadiene ring, introduces considerable angle and torsional strain. This stored potential energy can be released during a reaction where the hybridization of the atoms in the strained ring changes, thereby providing a thermodynamic driving force that can accelerate the reaction rate.
Studies on other strained dienophiles, such as cyclobutenone, have shown them to be significantly more reactive in Diels-Alder reactions than their less strained five- and six-membered ring counterparts. nih.gov For instance, the reaction of cyclobutenone with cyclopentadiene proceeds at room temperature, whereas the analogous reaction with cyclopentenone requires much higher temperatures. nih.gov This enhanced reactivity is attributed to the release of ring strain in the transition state. A similar effect is anticipated for this compound, where the strain of the cyclobutane ring would promote its participation in cycloaddition reactions. The relief of this strain provides a kinetic advantage, making it a more reactive diene.
Computational Assessment of Ring Strain in Spiro Systems
The quantitative assessment of ring strain in spiro systems like this compound can be achieved through computational chemistry methods. One common approach is the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, which helps to cancel out systematic errors in the calculations. The strain energy is then determined as the difference in the calculated heats of formation between the strained molecule and a set of strain-free reference compounds.
High-level electronic structure theories, such as G-4, CBS-APNO, and W1BD, can be employed to compute accurate energies for these reactions. mdpi.com Another method involves the use of computational group equivalents, where the strain-free energy of a molecule is estimated by summing the energy contributions of its constituent groups. The difference between this theoretical strain-free energy and the ab initio calculated energy of the actual molecule gives the strain energy. mdpi.com
Table of Strain Energies for Selected Spiroalkanes mdpi.com
| Compound | Computed Strain Energy (kcal/mol) | Sum of Constituent Ring Strains (kcal/mol) |
| Spiro[2.2]pentane | 62.9 | 54.8 (2 x Cyclopropane) |
| Spiro[3.3]octane | 51.0 | 53.6 (2 x Cyclobutane) |
| Spiro[5.5]undecane | 3.6 | 4.2 (2 x Cyclohexane) |
Advanced Spectroscopic Characterization Techniques in Spiro 3.4 Octa 5,7 Diene Research
Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. The He(I) photoelectron spectrum of spiro[3.4]octa-5,7-diene reveals important information about the interaction between the π-orbitals of the cyclopentadiene (B3395910) ring and the Walsh orbitals of the cyclobutane (B1203170) ring.
The study of the photoelectron spectra of this compound and its related compounds has provided valuable data on their electronic structures. The interaction between the π-orbitals of the diene system and the orbitals of the cyclobutane ring leads to distinct features in the PES spectrum. The vertical ionization potentials, which correspond to the energy required to remove an electron from a specific molecular orbital without a change in the geometry of the molecule, have been determined for this compound. These experimental values are crucial for benchmarking theoretical models and understanding the conjugative effects within the molecule.
Table 1: Vertical Ionization Potentials of this compound
| Ionization Band | Vertical Ionization Potential (eV) | Orbital Assignment |
| 1 | 8.26 | π₁ |
| 2 | 9.27 | π₂ |
| 3 | 10.7 | σ (Walsh) |
| 4 | 11.2 | σ (Walsh) |
The assignment of these bands is supported by qualitative ZDO-models and is in satisfactory agreement with the results of extended Hückel calculations. researchgate.net The first two bands are attributed to the ionization from the π-orbitals of the cyclopentadiene moiety, while the subsequent bands are associated with the σ-orbitals of the cyclobutane ring, often referred to as Walsh orbitals. This data provides direct evidence of the electronic interactions between the two ring systems.
Nuclear Magnetic Resonance (NMR) Studies of Spiro Systems and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.
X-ray Crystallography for Structural Confirmation of this compound Complexes and Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering unambiguous proof of molecular structure.
There are no specific search results detailing the single-crystal X-ray diffraction analysis of this compound or its metallic complexes. However, X-ray crystallography is a standard and powerful technique for the structural elucidation of novel organic compounds, including various spiro systems. For many spiro compounds, this method has been crucial in confirming their molecular structure and stereochemistry. In a hypothetical X-ray crystallographic study of a this compound derivative or complex, one would expect to obtain precise data on the geometry of the spirocyclic core, including the planarity of the cyclopentadiene ring and the puckering of the cyclobutane ring. Such data would be invaluable for understanding the steric and electronic effects of the spiro fusion.
Infrared (IR) Spectroscopy for Structural Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent C-H and C=C bonds.
While a comprehensive, tabulated IR spectrum for this compound is not provided in the search results, its synthesis and characterization have been described, which would have included IR analysis. The spectrum would be expected to exhibit characteristic stretching and bending vibrations for the olefinic C-H bonds and the C=C bonds of the cyclopentadiene ring, as well as the C-H bonds of the cyclobutane ring. These spectral features would serve as a fingerprint for the molecule, allowing for its identification and the assessment of its purity.
Applications of Spiro 3.4 Octa 5,7 Diene in Synthetic Organic Chemistry
Role as a Reactive Diene in Cycloaddition Strategies
Spiro[3.4]octa-5,7-diene serves as a highly reactive diene component in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a powerful tool in organic synthesis that forms a six-membered ring from a conjugated diene and a substituted alkene, known as a dienophile. wikipedia.org The reactivity of the diene is a critical factor in the success of these reactions.
Research has shown that the reactivity of 5-membered dienes can be tuned by spirocyclization at the saturated carbon. nih.gov As the size of the spirocycle decreases, the Diels-Alder reactivity generally increases. This compound, featuring a strained four-membered cyclobutane (B1203170) ring, is considered the most reactive among a series of similar spirocycles. nih.gov This enhanced reactivity is attributed to the spirocyclic structure reducing the energy required for the diene to adopt the necessary geometry for the Diels-Alder transition state. nih.gov
Computational studies using density functional theory have quantified this enhanced reactivity. When compared to analogous dienes, this compound exhibits dramatically accelerated reaction rates. nih.gov This makes it a valuable substrate for forming cyclohexene (B86901) derivatives under mild conditions and with high efficiency.
| Reaction | Reactant 1 | Reactant 2 | Relative Reaction Rate Enhancement | Notes |
|---|---|---|---|---|
| Dimerization | This compound | This compound | ~220,000x faster than 5,5-dimethylcyclopentadiene | 5,5-dimethylcyclopentadiene fails to dimerize even at 200 °C. |
| Dimerization | This compound | This compound | ~220x faster than cyclopentadiene (B3395910) | Comparison at 50 °C. |
| Cycloaddition | This compound | Ethylene (B1197577) | ~1,200x faster than 5,5-dimethylcyclopentadiene | Demonstrates high reactivity with simple dienophiles. |
Development of Highly Reactive Components for Click Chemistry Applications
Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for applications in materials science and bioconjugation. nih.gov The premier example is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. nih.gov However, the core principles of click chemistry—speed and efficiency—can be extended to other transformations.
The exceptionally high Diels-Alder reactivity of this compound aligns well with the philosophy of click chemistry. nih.gov Its ability to undergo rapid cycloaddition reactions under mild conditions with high efficiency makes it a candidate for developing new click-like reaction systems. The acceleration provided by the spirocyclization is a key feature that could be harnessed for applications where fast covalent bond formation is required. nih.gov Researchers propose that the strategic use of spirocyclization to accelerate Diels-Alder reactions will be useful in creating highly reactive dienes specifically for click chemistry applications. nih.gov
Precursors for Complex Polycyclic Architectures
The construction of complex polycyclic molecules is a central goal of organic synthesis. The Diels-Alder reaction is a foundational strategy for this purpose, as it reliably forms six-membered rings with excellent control over stereochemistry. wikipedia.org this compound is an advantageous building block in this context, providing a direct route to spiro-fused polycyclic systems.
When this compound participates in a Diels-Alder reaction, its spiro[3.4]octane core is incorporated into a larger, more complex structure. The reaction with a dienophile generates a product containing a bicyclo[2.2.1]heptene system fused to the cyclobutane ring at a spiro center. This allows for the rapid generation of molecular complexity from relatively simple starting materials. By choosing different dienophiles, a diverse range of polycyclic architectures can be accessed, each containing the unique spirocyclic feature of the parent diene.
| Dienophile Type | Example Dienophile | Resulting Polycyclic Core Structure |
|---|---|---|
| Alkene | Ethylene | Spiro[cyclobutane-1,2'-bicyclo[2.2.1]hept-5'-ene] |
| Alkyne | Acetylene | Spiro[cyclobutane-1,2'-bicyclo[2.2.1]hepta-5',7'-diene] |
| Hetero-dienophile | Imines | Spiro[cyclobutane-1,2'-aza-bicyclo[2.2.1]hept-5'-ene] |
| Cyclic Alkene | Cyclopentene | Fused polycyclic system with a spiro center |
Spiro 3.4 Octa 5,7 Diene Within Broader Spirocyclic Systems Research
Comparative Reactivity Studies with Other Spirocyclopentadienes (e.g., Spiro[4.4]nona-1,3-diene)
The reactivity of spirocyclopentadienes, particularly in Diels-Alder reactions, is significantly influenced by the size of the spiro-fused ring. Computational studies have shown that spirocyclization is an effective method for enhancing the Diels-Alder reactivity of 5-membered dienes. nih.gov This enhancement is attributed to the circumvention of geminal repulsion effects that are present in acyclic, geminally substituted cyclopentadienes like 5,5-dimethylcyclopentadiene. nih.gov
In a comparative analysis of spirocyclopentadienes with varying ring sizes, Spiro[3.4]octa-5,7-diene, which features a cyclobutane (B1203170) ring, emerges as the most reactive. nih.gov The reactivity trend shows a general increase as the size of the spirocycle decreases. nih.gov This is because smaller spirocycles lead to less distortion energy in the diene upon approaching the transition state of the Diels-Alder reaction. nih.gov
For instance, density functional theory (DFT) calculations predict that this compound dimerizes approximately 220,000 times faster than 5,5-dimethylcyclopentadiene, which does not readily dimerize even at elevated temperatures. nih.gov Furthermore, its Diels-Alder reaction with ethylene (B1197577) is calculated to be 1,200-fold faster than that of 5,5-dimethylcyclopentadiene. nih.gov In contrast, Spiro[4.4]nona-1,3-diene, with a five-membered spiro-ring, is less reactive than this compound but still more reactive than acyclic analogues. The spectral and chemical properties of Spiro[4.4]nona-1,3-diene have been studied to understand the effects of spiroconjugation. nih.gov
Table 1: Comparative Diels-Alder Reactivity Data An interactive table comparing the reactivity of different spirocyclopentadienes.
| Compound | Spiro Ring Size | Relative Dimerization Rate (vs. 5,5-dimethyl-Cp) | Relative Reaction Rate with Ethylene (vs. 5,5-dimethyl-Cp) |
| This compound | 4 | ~220,000x faster | ~1,200x faster |
| Spiro[4.4]nona-1,3-diene | 5 | Faster | Faster |
| 5,5-dimethylcyclopentadiene | (Acyclic analogue) | 1 (baseline, no dimerization) | 1 (baseline) |
Investigation of Spiro-Fused Heterocyclic Dienes (e.g., Spirocyclic 4H-Pyrazoles)
The principles of enhanced reactivity through spirocyclization extend to heterocyclic diene systems. The 4H-pyrazole (2,3-diazacyclopentadiene) scaffold, when incorporated into a spirocyclic framework, shows reactivity trends that parallel those of the carbocyclic cyclopentadienes. nih.gov Specifically, spirocyclization increases the Diels-Alder reactivity of 4H-pyrazoles. uhmreactiondynamics.org
The cyclobutane-fused 4H-pyrazole, 2,3-diazaspiro[3.4]octa-1,3-diene, is predicted to be the most reactive among its spirocyclic homologues toward dienophiles like ethylene. nih.gov This makes the synthesis of four-membered spirocyclic 4H-pyrazoles a topic of significant interest, particularly for applications in click chemistry where rapid reaction rates are desirable. uhmreactiondynamics.org
However, the synthesis of these strained heterocyclic systems can be challenging. For example, the condensation of 1,3-diketones with hydrazine, a common route to 4H-pyrazoles, proceeds through a protonated intermediate. uhmreactiondynamics.org In the case of cyclobutane spirocycles, this intermediate can be prone to a rapid 1,5-sigmatropic shift, leading to rearranged products like tetrahydrocyclopenta[c]pyrazoles instead of the desired spirocyclic 4H-pyrazole. uhmreactiondynamics.org Researchers have found that modifying the substituents on the pyrazole (B372694) ring, for instance by replacing phenyl groups with 2-furanyl groups, can stabilize the intermediate and allow for the isolation of the desired spirocyclic product. uhmreactiondynamics.org The development of synthetic routes for various spiro-fused heterocycles, including pyrazoles, pyrano[2,3-c]pyrazoles, and spiro-γ-lactams, is an active area of research, often employing multicomponent reactions or cycloadditions. rsc.orgwikipedia.orgoup.com
Exploration of Silacycle Spiro[3.4]octa-1,5-diene Derivatives
The synthesis of the parent silole (1-silacyclopenta-2,4-diene) has been achieved through gas-phase reactions, for example, between the silylidyne radical (SiH) and 1,3-butadiene. uhmreactiondynamics.orgrsc.org Such methods are necessary because unsubstituted or lightly substituted siloles are highly reactive and tend to dimerize via a Diels-Alder reaction. rsc.org The creation of a spiro-fused silacycle, such as a silaspiro[3.4]octadiene, would involve adapting or developing synthetic methodologies to construct the spirocyclic silicon center. Spiro compounds with a silicon atom at the junction are known, and their preparation can be relatively straightforward in some cases, such as in the formation of borate (B1201080) or silicate (B1173343) esters. mdpi.com
Research into more complex spiroconjugated systems containing silicon, such as spiropentasiladiene, has shown them to be thermally stable, unlike their carbon analogue, spiropentadiene. researchgate.net These silicon-based systems exhibit significant spiroconjugation between the two rings. researchgate.net The reactivity of silicon-centered spirocycles is often enhanced due to ring strain, making them valuable for further chemical transformations. wikipedia.org The synthesis of hyper-coordinated silicon-centered spirocyclic compounds, some containing silicon-silicon bonds, highlights the ongoing exploration of this unique chemical space. wikipedia.org
General Principles of Spiroconjugation and Strained Systems
Spiroconjugation is a key principle governing the electronic properties of spirocyclic dienes. It describes the through-space interaction between the π-orbitals of the two perpendicular ring systems that share a common spiro atom. This interaction can lead to a splitting of the π-orbital energy levels, affecting the compound's spectroscopic properties (e.g., UV spectrum) and reactivity. nih.gov
The reactivity of molecules like this compound is also heavily influenced by ring strain. Spirocyclic compounds, especially those containing small rings like cyclopropane (B1198618) or cyclobutane, possess significant strain energy. This internal energy can be a powerful driving force in chemical reactions. In the context of Diels-Alder reactions, the strain associated with the spiro-fused cyclobutane ring in this compound contributes to its high reactivity. nih.gov The release of this strain energy upon forming the less-strained product provides a thermodynamic incentive for the reaction to proceed.
The principle of using ring strain to promote reactivity is a powerful tool in organic synthesis for constructing complex molecules. In spirocyclopentadienes, the strain imparted by smaller spiro-fused rings helps to pre-distort the diene into a geometry that is closer to that of the Diels-Alder transition state, thereby lowering the activation energy of the reaction. nih.gov This combination of spiroconjugation and strain effects makes these spirocyclic systems fascinating subjects for both fundamental chemical research and practical applications in synthesis.
Future Research Directions and Unexplored Avenues
Rational Design of Spiro[3.4]octa-5,7-diene Analogs with Tuned Reactivity
The inherent reactivity of this compound in Diels-Alder reactions is significantly enhanced by the spirocyclic fusion of the cyclobutane (B1203170) ring. nih.gov Computational studies, specifically Density Functional Theory (DFT), have revealed that this structural feature reduces the diene distortion energy required to achieve the transition state geometry, leading to accelerated reaction rates. nih.gov For instance, it has been calculated that this compound dimerizes 220,000 times faster than 5,5-dimethylcyclopentadiene. nih.gov
A promising avenue for future research lies in the rational design of this compound analogs with finely tuned reactivity . This can be achieved through systematic computational screening of various substituted derivatives. By introducing electron-donating or electron-withdrawing groups at different positions on both the cyclobutane and cyclopentadiene (B3395910) rings, it is possible to modulate the electronic properties and steric hindrance of the diene. This, in turn, would allow for precise control over the kinetics and thermodynamics of its cycloaddition reactions.
Detailed research findings could be organized as follows:
| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Rationale |
|---|---|---|---|
| Cyclobutane Ring | Electron-withdrawing (e.g., -CN, -CF₃) | Increase | Inductive effects may further lower the LUMO energy of the diene, enhancing normal-electron-demand Diels-Alder reactions. |
| Cyclobutane Ring | Bulky Alkyl Groups | Decrease | Steric hindrance could impede the approach of the dienophile. |
| Cyclopentadiene Ring (C5, C8) | Electron-donating (e.g., -OMe, -NMe₂) | Increase | Raises the HOMO energy of the diene, accelerating reactions with electron-deficient dienophiles. |
| Cyclopentadiene Ring (C6, C7) | Electron-withdrawing (e.g., -CO₂Me) | Decrease | Lowers the HOMO energy, potentially slowing down normal-electron-demand Diels-Alder reactions but could be useful for inverse-electron-demand variants. |
Catalytic Approaches to this compound Derivatives
The development of catalytic methods for the synthesis of this compound derivatives represents a significant and largely unexplored research area. While the parent compound exhibits high intrinsic reactivity, the use of catalysts could offer enhanced control over stereoselectivity, particularly in the construction of chiral spirocyclic frameworks.
Future investigations should focus on two main catalytic strategies:
Organocatalysis: Chiral amine or phosphoric acid catalysts have proven effective in promoting asymmetric Diels-Alder reactions for a variety of substrates. nih.govprinceton.edu Applying these methodologies to this compound and its analogs could provide access to a diverse range of enantiomerically enriched spiro compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Lewis Acid Catalysis: Lewis acids are well-known to accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy. nih.gov The application of chiral Lewis acid catalysts to reactions involving this compound could be a powerful tool for achieving high levels of diastereo- and enantioselectivity.
| Catalyst Type | Specific Example | Potential Application | Expected Outcome |
|---|---|---|---|
| Organocatalyst | Proline-derived catalysts | Asymmetric Diels-Alder with α,β-unsaturated aldehydes | Enantioselective formation of complex spirocyclic aldehydes. |
| Organocatalyst | Chiral Phosphoric Acids | Asymmetric Diels-Alder with imines | Synthesis of chiral nitrogen-containing spirocycles. |
| Lewis Acid | Chiral BOX-Sc(OTf)₃ complexes | Enantioselective Diels-Alder with various dienophiles | High yields and enantioselectivities for a broad range of spirocyclic products. |
| Lewis Acid | TiCl₄, SnCl₄ | Enhanced reactivity and regioselectivity | Acceleration of reactions with sterically hindered or electronically matched dienophiles. |
Advanced Spectroscopic Probes for Dynamic Processes and Transient Intermediates
A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced spectroscopic techniques capable of probing dynamic processes and identifying transient intermediates. While standard spectroscopic methods like NMR and IR are essential for product characterization, they often fall short in providing real-time mechanistic insights.
Future research should employ a combination of advanced spectroscopic methods and computational chemistry to elucidate the intricacies of this compound's reactivity.
Key areas for investigation include:
Dynamic NMR Spectroscopy: Variable-temperature NMR studies could provide valuable information on the conformational dynamics of this compound and its derivatives, as well as the thermodynamics of reversible cycloaddition reactions.
In Situ Spectroscopic Monitoring: Techniques such as in situ IR and Raman spectroscopy can be used to monitor the progress of reactions in real-time, providing kinetic data and potentially identifying short-lived intermediates. drexel.edu
Ultrafast Spectroscopy: Femtosecond transient absorption spectroscopy could be employed to directly observe the transition states and ultrafast bond-forming processes in Diels-Alder reactions of this compound. While experimentally challenging, such studies would provide unprecedented fundamental insights.
Advanced 2D NMR Techniques: For the detailed structural elucidation of complex spirocyclic products, the application of advanced 2D NMR techniques such as COSY, HSQC, and HMBC will be crucial. researchgate.netmdpi.com
| Technique | Information Gained | Potential Application |
|---|---|---|
| Dynamic NMR (DNMR) | Conformational dynamics, energy barriers of fluxional processes | Studying the energetics of ring-flipping and other dynamic equilibria. |
| In Situ IR/Raman Spectroscopy | Reaction kinetics, detection of intermediates | Monitoring the rate of Diels-Alder reactions and identifying potential transient species. |
| Femtosecond Transient Absorption | Direct observation of transition states and ultrafast dynamics | Elucidating the concerted vs. stepwise nature of the cycloaddition mechanism. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural and stereochemical assignment | Characterization of complex, polycyclic products derived from this compound. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[3.4]octa-5,7-diene, and what key spectroscopic techniques confirm its structure?
- Methodology : The synthesis of spiro compounds often involves cycloaddition or rearrangement reactions. For example, (±)-spiroaxa-5,7-diene analogs are synthesized via catalytic rearrangements of terpene precursors, with enantioselective gas chromatography (GC) using cyclodextrin stationary phases (e.g., 2,6-Me-3-Pe-γ-CD) to confirm enantiomeric purity . Structural confirmation requires combined spectroscopic analysis:
- NMR : To resolve sp³/sp² hybridization and ring junction geometry.
- Mass spectrometry : To verify molecular weight and fragmentation patterns (e.g., ΔfH°gas data at 238 kJ/mol) .
- IR spectroscopy : To identify strained alkene vibrations (C=C stretching ~1650 cm⁻¹).
Q. How do thermodynamic properties like enthalpy of formation (ΔfH°gas) inform the stability of this compound under varying conditions?
- Methodology : Thermodynamic stability is assessed using gas-phase calorimetry (ΔfH°gas = 238 kJ/mol) and reaction enthalpy (ΔrH° = -364 kJ/mol) to evaluate strain energy and reactivity . Boiling point data (330.2 K at 0.133 bar) suggests volatility, requiring inert atmospheres during storage. Compare computational (DFT) and experimental ΔfH°gas values to identify discrepancies caused by steric strain or solvation effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes during this compound synthesis?
- Methodology : Discrepancies in enantiomer ratios (e.g., (+):(–) = 1.094) require rigorous analytical validation:
- Enantioselective GC : Use chiral stationary phases (e.g., 2,6-Me-3-Pe-γ-CD) to separate enantiomers and quantify ratios .
- Cross-validation : Compare GC-EAD (Electroantennographic Detection) activity between enantiomers to confirm biological relevance of stereochemical assignments .
- Reaction monitoring : Track intermediates via in-situ NMR to identify kinetic vs. thermodynamic control in stereoselective pathways .
Q. What computational methods are recommended to model the electronic structure and reactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles, strain energy, and frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
- Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., toluene vs. THF) to guide solvent selection in synthesis .
- TD-DFT : Predict UV-Vis absorption spectra to correlate with experimental λmax values for photochemical studies .
Q. How should researchers design experiments to investigate the mechanistic pathways of this compound in Diels-Alder reactions?
- Methodology :
- Isotopic labeling : Use deuterated dienophiles to track regioselectivity via mass spectrometry .
- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to distinguish concerted vs. stepwise mechanisms .
- Cross-over experiments : Introduce competing dienes to test for intermolecular vs. intramolecular pathways .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are suitable for analyzing contradictory thermodynamic or kinetic data for this compound?
- Methodology :
- Error propagation analysis : Quantify uncertainties in ΔfH°gas measurements using Monte Carlo simulations .
- Multivariate regression : Identify confounding variables (e.g., impurities, solvent polarity) affecting reaction yields .
- Meta-analysis : Apply PICOS/SPIDER frameworks to systematically compare literature data and isolate methodological biases .
Q. How can researchers optimize reaction conditions to minimize side products in this compound synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent) and identify optimal conditions via response surface modeling .
- In-situ monitoring : Employ ReactIR or HPLC to detect intermediates and adjust conditions in real time .
- Byproduct characterization : Isolate side products via column chromatography and analyze via X-ray crystallography to deduce reaction pathways .
Experimental Design Frameworks
Q. How should a research proposal on this compound’s photochemical properties be structured to ensure methodological rigor?
- Methodology :
- SPICE framework : Define the Setting (lab-scale photoreactors), Population (aryl-substituted derivatives), Intervention (UV irradiation), Comparator (thermal reactions), and Evaluation (quantum yield calculations) .
- Hypothesis testing : Formulate null hypotheses (e.g., "UV exposure does not alter reaction regioselectivity") and validate via controlled experiments .
- Literature integration : Cite precedent studies on analogous spiro compounds to justify experimental choices (e.g., solvent-free conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
